N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the trityl (triphenylmethyl) group on the β-amide nitrogen of asparagine. This dual protection ensures selective deprotection during peptide chain assembly, enabling precise control over complex peptide sequences . The trityl group, known for its steric bulk and acid-labile nature, provides robust protection for the β-amide position, reducing side reactions such as aspartimide formation—a common issue in asparagine-containing peptides .
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXWBJMZIUSFE-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of L-Asparagine
The synthesis begins with the sequential protection of L-asparagine’s α- and β-amino groups.
N-beta-Tritylation of L-Asparagine
Reaction Conditions :
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Substrate : L-asparagine (1.0 equiv)
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Tritylating Agent : Triphenylmethanol (1.3–1.5 equiv)
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Solvent : Acetic acid or propionic acid (13–22:1 mass ratio relative to asparagine)
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Catalyst : Concentrated sulfuric acid (1.0–1.5 equiv)
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Dehydrating Agent : Acetic anhydride (1.5–3.0 equiv)
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Temperature : 30–40°C
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Time : 4–7 hours
The reaction proceeds via acid-catalyzed condensation, forming N-trityl-L-asparagine (Asn(Trt)-OH). Excess triphenylmethanol ensures complete conversion, while acetic anhydride removes water to drive the equilibrium. Post-reaction, the mixture is neutralized with NaOH (pH 6–7), cooled to 10–20°C, and filtered to isolate the product.
N-alpha-Fmoc Protection
Reaction Conditions :
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Substrate : Asn(Trt)-OH (1.0 equiv)
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Fmoc Reagent : 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu, 1.0–1.05 equiv)
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Solvent : Ethyl acetate/water (2:1 v/v)
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Base : DIPEA (pH 8.0 controlled during addition)
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Temperature : Room temperature
The Fmoc group is introduced under mildly basic conditions to deprotonate the α-amino group. Batchwise addition of Fmoc-OSu prevents local pH spikes that could hydrolyze the trityl group. After completion, the product is precipitated by acidifying the solution (pH 2–4), washed with water, and recrystallized from ethyl acetate/petroleum ether.
Glycine Coupling
The final step involves coupling Fmoc-Asn(Trt)-OH to glycine.
Carbodiimide-Mediated Coupling
Reaction Conditions :
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Substrates : Fmoc-Asn(Trt)-OH (1.0 equiv), glycine (1.0 equiv)
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Coupling Agents : EDC (1.1 equiv), HOBt (1.1 equiv)
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Solvent : Dichloromethane
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Base : DIPEA (2.0 equiv)
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Temperature : 0°C to room temperature
Activation of Fmoc-Asn(Trt)-OH’s carboxyl group with EDC/HOBt forms an active ester, which reacts with glycine’s amine. The reaction is monitored via TLC, and the product is purified by silica gel chromatography (n-hexane:EtOAc, 50:50).
Industrial-Scale Optimization
Yield and Purity Enhancements
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Tritylation Time | 7 hours | 5 hours (+10% yield) |
| Fmoc-OSu Equivalence | 1.5 equiv | 1.05 equiv (-15% cost) |
| Recrystallization Solvent | Ethyl acetate | Ethyl acetate/hexane |
| Final Purity | 95% | 99% (HPLC) |
Industrial protocols (e.g., CN114163354B) reduce excess reagents and employ mixed solvents for recrystallization, achieving 85–90% overall yield with >99% purity.
Side Reactions and Mitigation Strategies
Aspartimide Formation
The β-carboxamide of asparagine is prone to cyclization, forming aspartimide derivatives under basic conditions. Trityl protection reduces this risk by sterically hindering the β-amino group.
Chemical Reactions Analysis
Fmoc Group Dynamics
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Protection : The Fmoc group shields the α-amino group during synthesis. It is stable under acidic conditions but labile to bases like piperidine (20–50% v/v in DMF), enabling orthogonal deprotection without affecting acid-labile trityl (Trt) groups .
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Deprotection : Removal occurs via β-elimination, forming a dibenzofulvene-piperidine adduct .
Trityl Group Stability
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The Trt group protects the asparagine side-chain amide, preventing dehydration to nitriles during carbodiimide-mediated couplings .
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Cleavage : Requires strong acids like trifluoroacetic acid (TFA, 1–5% v/v) with scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions .
Coupling Reactions
Fmoc-Asn(Trt)-Gly-OH participates in standard SPPS coupling protocols:
| Reagent | Efficiency | Side Reactions |
|---|---|---|
| HBTU/HATU with DIPEA | High (>95%) | Minimal racemization |
| DCC/HOBt | Moderate | Aspartimide formation (if unprotected) |
| PyBOP | High | Low epimerization risk |
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Glycine’s lack of stereocenter reduces racemization risk during activation .
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Trt protection prevents asparagine side-chain cyclization (e.g., aspartimide) .
Aspartimide Formation
Asparagine residues are prone to base-induced cyclization, forming aspartimide derivatives that lead to α/β-peptide isomers . Key findings:
Comparative Protection Strategies
| Protecting Group | Deprotection | Aspartimide Suppression |
|---|---|---|
| Trityl (Trt) | TFA (1–5%) | Moderate |
| Xanthyl (Xan) | HF | High (Boc chemistry only) |
| Cyanosulfurylide (CSY) | N-chlorosuccinimide | Complete (novel approach) |
CSY-masked aspartic acid eliminates aspartimide by replacing ester bonds with stable C–C linkages, enabling synthesis of challenging peptides like teduglutide .
Stability and Handling
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Storage : Stable at −20°C under inert gas (argon/nitrogen) .
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Solubility : Requires polar aprotic solvents (DMF, NMP) due to hydrophobicity from Trt and Fmoc groups .
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Degradation Pathways :
Key Research Findings
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CSY Innovation : Substituting Trt with CSY in Fmoc-Asp(CSY)-OH eliminated aspartimide in model peptides and teduglutide, improving yields from 8% (tert-butyl) to 27% .
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Piperidine Exposure : Incubation of Trt-protected asparagine in 20% piperidine/DMF for 12 hours showed no aspartimide, whereas unprotected analogs formed >50% byproducts .
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Synthetic Efficiency : Fmoc-Asn(Trt)-Gly-OH reduces coupling times compared to backbone-protected analogs (e.g., Dmb/Hmb), which require dipeptide coupling .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). It allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without unwanted side reactions. The trityl (Trt) group further enhances the stability of asparagine during synthesis, minimizing the risk of side reactions such as dehydration, which can occur with carbodiimide coupling reagents .
Enhanced Purity
Using Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to those synthesized with unprotected asparagine. This is due to the improved solubility of Fmoc-Asn(Trt)-OH in standard peptide synthesis solvents, which allows for more efficient coupling and purification processes .
Biochemical Research
Role in Protein Engineering
Fmoc-Asn(Trt)-OH is utilized in the design and synthesis of peptides that mimic natural proteins. Its ability to incorporate asparagine residues into peptides makes it essential for studying protein folding, stability, and interactions. This compound has been instrumental in creating peptide libraries for high-throughput screening in drug discovery .
Isotopic Labeling
The compound can be synthesized with isotopic labels (e.g., and ), allowing researchers to track metabolic pathways and protein dynamics using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This application is crucial for understanding protein behavior in biological systems .
Applications in Drug Development
Peptide-Based Therapeutics
Fmoc-Asn(Trt)-OH is a key building block for developing peptide-based drugs. Its use in synthesizing bioactive peptides has led to advancements in targeted therapies for various diseases, including cancer and metabolic disorders. The ability to modify the peptide structure by changing protecting groups or incorporating other functional groups enhances the therapeutic potential of these compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the asparagine side chain. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of Fmoc-protected amino acids. Below is a detailed comparison with structurally and functionally related derivatives:
Structural and Functional Analogues
Key Comparative Analysis
Protection Strategy: The trityl group in the target compound offers superior steric hindrance compared to Aloc or tert-butyl groups, minimizing side reactions during SPPS. However, its bulkiness may reduce solubility in non-polar solvents, necessitating the use of DMF or DMSO for handling . Unlike Fmoc-L-Asp-NH₂ , which lacks β-protection, the trityl group prevents aspartimide formation—a critical advantage for asparagine-rich peptides.
Deprotection Conditions :
- The trityl group is removed under mild acidic conditions (e.g., 1–3% TFA in DCM), orthogonal to Fmoc deprotection (20% piperidine in DMF) . This contrasts with Aloc-protected derivatives , which require palladium catalysts for cleavage .
Synthetic Utility: The target compound is tailored for synthesizing peptides with labile asparagine residues, such as those in glycosaminoglycan linkages . Comparatively, halogenated phenylalanine derivatives (e.g., FAA9135 ) are optimized for stability in harsh reaction conditions.
Molecular Weight and Solubility :
- The trityl group increases molecular weight (~650–700 g/mol estimated) compared to simpler derivatives like Fmoc-L-Asp-NH₂ (354.36 g/mol) . This may limit its use in large-scale synthesis due to solubility challenges.
Biological Activity
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine, commonly referred to as Fmoc-Asn(Trt)-Gly, is a synthetic compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 357.37 g/mol
- CAS Number : 132388-59-1
- Purity : Typically ≥ 98%
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) group on the asparagine side chain, which are critical for its stability and reactivity in various biochemical applications.
Synthesis
The synthesis of Fmoc-Asn(Trt)-Gly generally involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used for the protection of the amino group during the synthesis process, allowing for sequential addition of amino acids while preventing unwanted reactions. The Trt group serves a similar purpose for the side chain of asparagine, providing stability until the final cleavage step.
Enzymatic Inhibition
Research has indicated that derivatives of asparagine can act as inhibitors in various enzymatic reactions. For instance, studies have shown that compounds similar to Fmoc-Asn(Trt)-Gly exhibit inhibitory effects on metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. The mechanism involves chelation of metal ions essential for enzyme activity, thus restoring the efficacy of β-lactam antibiotics against resistant strains .
Antimicrobial Properties
In vitro studies have demonstrated that Fmoc-Asn(Trt)-Gly and its analogs possess antimicrobial properties. They have been tested against several strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth at micromolar concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance or diminish these properties, indicating a potential pathway for developing new antimicrobial agents .
Case Studies
- Inhibition of MBLs :
- Peptide Synthesis Applications :
Data Table: Biological Activity Summary
| Activity Type | Target Organism | Concentration (μM) | Result |
|---|---|---|---|
| MBL Inhibition | E. coli (NDM-1) | 10 | Restored meropenem efficacy |
| Antimicrobial | Staphylococcus aureus | 5 | Significant growth inhibition |
| Peptide Synthesis | Various | N/A | Enhanced solubility in synthesized peptides |
Q & A
Advanced Research Question
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/ACN gradient) resolves impurities and verifies purity (>98%) .
- MALDI-TOF MS : Validates molecular weight (e.g., observed m/z vs. calculated 382.42 g/mol for Fmoc-Asn(Me2)-OH in ) .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm Fmoc (δ 7.3–7.8 ppm) and trityl (δ 7.2–7.4 ppm) group retention.
How can researchers troubleshoot aspartimide formation during SPPS using this compound?
Advanced Research Question
Aspartimide arises from base-induced cyclization. Mitigation strategies include:
- Protecting group selection : Replace trityl with acid-labile groups like Dmb or Tmb for β-amide protection .
- Coupling conditions : Use low-temperature (0–4°C) or microwave-assisted synthesis to reduce base exposure.
- Additives : 0.1 M HOBt in DMF suppresses intramolecular cyclization .
- Post-synthesis analysis : LC-MS detects aspartimide (Δm/z = -18 Da) and guides reprotection protocols.
What precautions are necessary for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : -20°C under inert gas (Ar/N2) to prevent Fmoc group cleavage.
- Handling : Use anhydrous solvents (DMF, DCM) to avoid hydrolysis.
- Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation (see Safety Data Sheets in ). Oxidizers must be avoided to prevent decomposition into toxic gases (e.g., NOx) .
How do steric effects from the trityl group influence peptide chain elongation in SPPS?
Advanced Research Question
The trityl group’s bulkiness slows coupling kinetics and increases steric hindrance. To address this:
- Resin choice : Use low-loading resins (0.2–0.4 mmol/g) to reduce crowding.
- Solvent optimization : DCM improves accessibility compared to DMF .
- Ultrasound-assisted synthesis : Enhances diffusion rates for hindered residues. demonstrates improved yields using TmbGly derivatives under sonication .
What strategies resolve contradictory yield data when using different solvent systems for synthesis?
Advanced Research Question
Contradictory yields arise from solvent polarity, solubility, and side reactions. A systematic approach includes:
Solubility testing : Compare DMF, DCM, and NMP for dissolved substrate concentration.
Activation efficiency : Monitor via HPLC (e.g., uses DCM for hindered residues).
Design of Experiments (DoE) : Evaluate temperature, solvent, and reagent interactions. For example, DMF may increase aspartimide risk but improve solubility .
How can the stability of the trityl group under acidic cleavage conditions be assessed?
Advanced Research Question
- Acid sensitivity : Trityl groups are cleaved with 1% TFA in DCM. Stability is tested via:
What role do pseudoproline dipeptides play in minimizing aggregation during synthesis?
Advanced Research Question
Pseudoprolines (e.g., Fmoc-Pro-Pro-Pro-OH in ) disrupt β-sheet formation, reducing peptide aggregation. For asparagine-rich sequences:
- Incorporation : Substitute Asn with pseudoproline derivatives (e.g., Fmoc-Asn(ψMe,Mepro)-OH).
- Deprotection : Cleave with TFA/water to regenerate native residues. This strategy improves solubility and coupling efficiency in long peptides .
How can researchers validate the absence of racemization during synthesis?
Advanced Research Question
- Chiral HPLC : Use a chiral stationary phase (e.g., Crownpak CR-I) to separate enantiomers.
- Marfey’s reagent : Derivatize hydrolyzed samples and analyze via LC-MS to detect D-isomers.
- Circular dichroism (CD) : Compare spectra with authentic L-standards. emphasizes MALDI-TOF for mass validation but recommends chiral methods for stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
